

# Meta-analysis of clinical trials involving Geraniol (if available)

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## Compound of Interest

Compound Name: Geraniol

Cat. No.: B10753835

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## Geraniol: A Comparative Guide for Therapeutic Research

**Geraniol**, a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its diverse pharmacological activities.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> This guide provides a comprehensive comparison of **Geraniol**'s therapeutic potential, drawing from available preclinical data and a clinical trial. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of **Geraniol** as a potential therapeutic agent.

## Preclinical Pharmacological Properties

Numerous in vitro and in vivo studies have explored the pharmacological effects of **Geraniol**, suggesting its potential application in a variety of disease contexts. These properties include antitumor, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.<sup>[1]</sup><sup>[4]</sup>

Table 1: Summary of Preclinical Pharmacological Activities of **Geraniol**

Pharmacological Activity	Key Findings from Preclinical Studies	Relevant Disease Models
Anticancer	Induces apoptosis, promotes cell cycle arrest, and inhibits cell proliferation and metastasis. Effective against a broad range of cancer cell lines including breast, lung, colon, prostate, and pancreatic cancer.	Murine leukemia, hepatoma, and melanoma cells; various human cancer cell lines.
Anti-inflammatory	Modulates inflammation via transcriptional regulation and suppresses the levels of inflammatory markers like TNF- $\alpha$ , iNOS, and COX-2.	Models of allergic encephalomyelitis, diabetes, and asthma.
Antioxidant	Scavenges free radicals and enhances the activity of antioxidant enzymes such as catalase, glutathione-S-transferase, and glutathione peroxidase.	CCl <sub>4</sub> -induced oxidative stress in rats.
Antimicrobial	Exhibits strong activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens like <i>Candida albicans</i> .	In vitro studies against clinically relevant bacterial and fungal strains.
Neuroprotective	Reduces neurotoxicity-induced neuronal damage by regulating the Bcl-2/Bax ratio and inhibiting apoptosis.	In vitro models of Parkinson's disease.
Cardioprotective	Demonstrates protective effects in cardiovascular contexts.	Preclinical animal models.

Hepatoprotective	Activates the Nrf2/HO-1 antioxidant pathway, suggesting a protective role in the liver.	Animal models of liver injury.
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## Clinical Evidence: Irritable Bowel Syndrome (IBS)

To date, the clinical investigation of **Geraniol** is limited. However, a significant double-blind, randomized, placebo-controlled trial has evaluated its efficacy in patients with Irritable Bowel Syndrome (IBS).

- Study Design: A multicentric, randomized, double-blind, placebo-controlled trial.
- Participants: 56 patients diagnosed with IBS according to the Rome III criteria.
- Intervention: Patients in the treatment arm received a low-absorbable **geraniol** food supplement (LAGS) once daily for four weeks. The control group received a placebo.
- Primary Outcome: The primary endpoint was the change in the IBS symptom severity score (IBS-SSS).
- Secondary Outcomes: Analysis of gut microbiota composition and circulating proinflammatory cytokines.

Table 2: Efficacy of Low-Absorbable **Geraniol** Supplement (LAGS) in IBS Patients

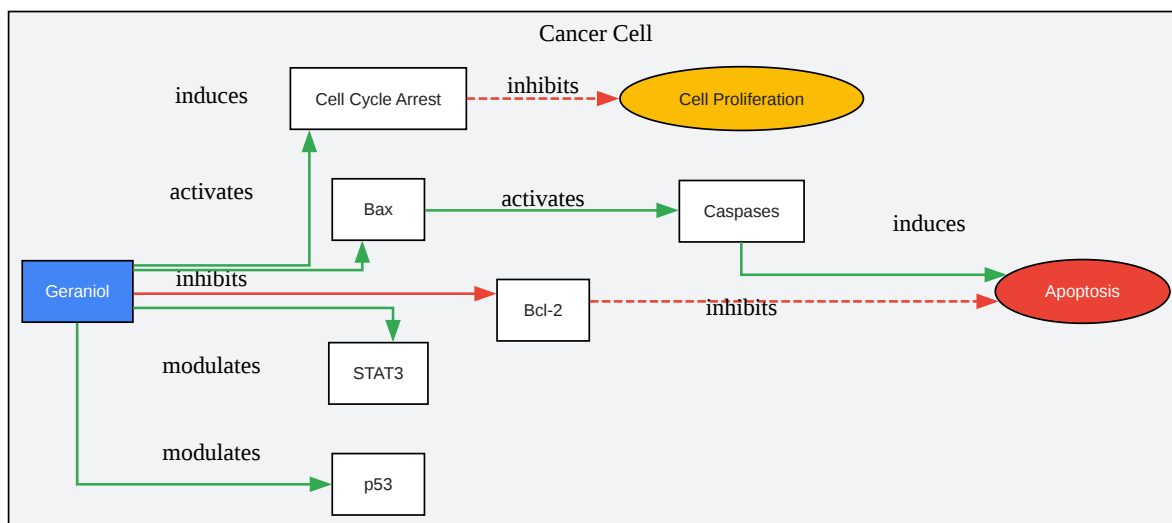
Outcome Measure	LAGS Group	Placebo Group	p-value
Mean IBS-SSS at 4 weeks	195	265	0.001
Responders (IBS-SSS reduction $\geq$ 50 points)	52.0%	16.7%	0.009

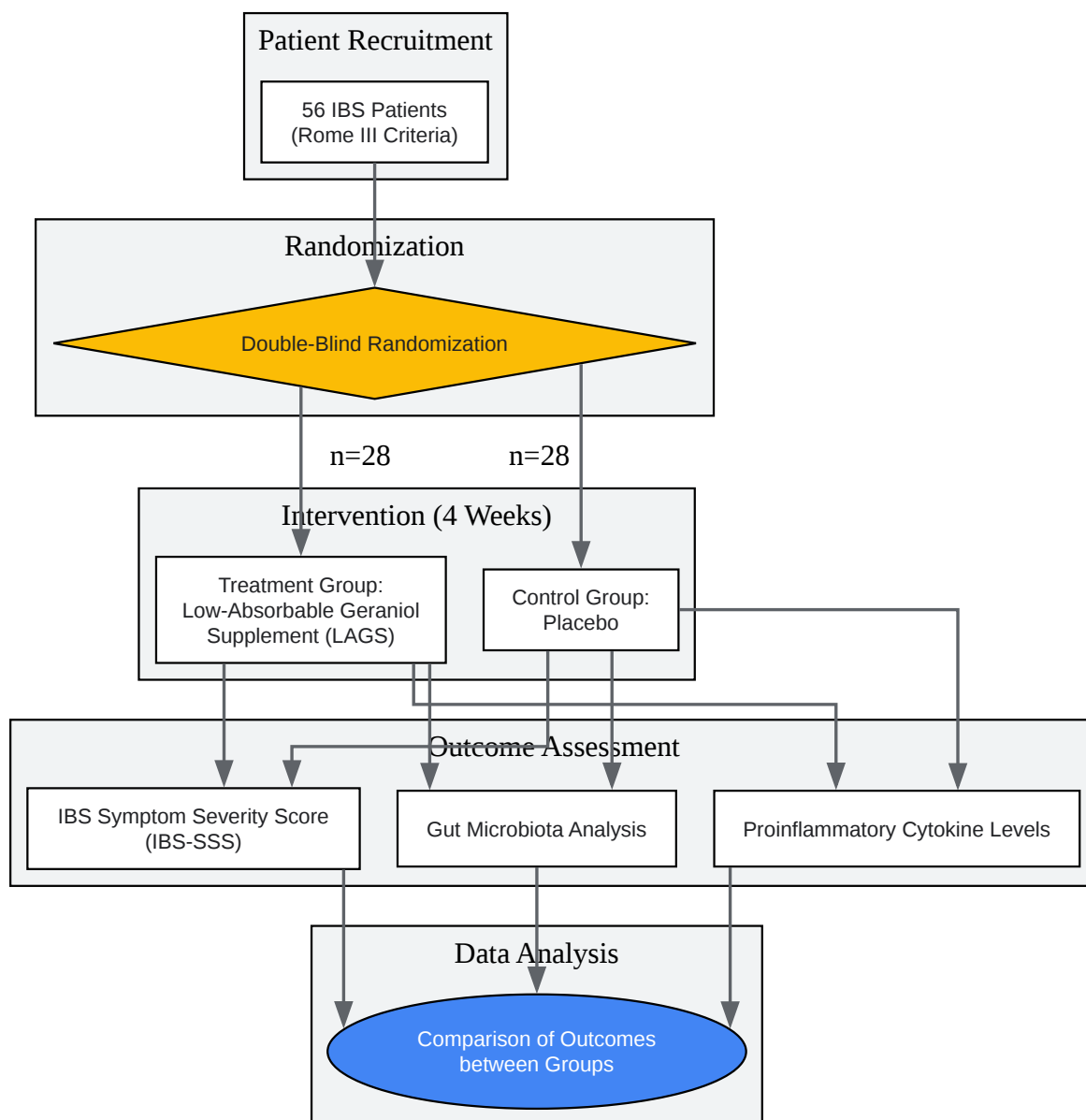
The study found that a low-absorbable **geraniol** supplement significantly reduced the severity of IBS symptoms compared to a placebo. Notably, the therapeutic effect was more pronounced

in patients with the mixed subtype of IBS. Furthermore, **Geraniol** administration led to notable changes in the gut microbiota, including a significant decrease in the genus *Oscillospira*.

## Signaling Pathways and Mechanisms of Action

Preclinical research has begun to elucidate the molecular mechanisms underlying **Geraniol**'s therapeutic effects.





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